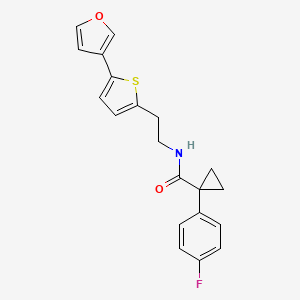

1-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanecarboxamide

Description

1-(4-Fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a 4-fluorophenyl group at the cyclopropane ring and a thiophen-ethyl linker substituted with a furan-3-yl moiety. Its structure combines aromatic, heterocyclic, and cyclopropane elements, which are common in medicinal chemistry for optimizing target binding and metabolic stability. The compound’s synthesis likely involves coupling reactions between cyclopropanecarboxylic acid derivatives and amine-containing intermediates, as inferred from analogous procedures in and .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2S/c21-16-3-1-15(2-4-16)20(9-10-20)19(23)22-11-7-17-5-6-18(25-17)14-8-12-24-13-14/h1-6,8,12-13H,7,9-11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVYXIIDOUDIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CC=C(S3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanecarboxamide, identified by its CAS number 2034596-19-3, is a complex organic compound with notable biological activity. Its unique structure, which includes a cyclopropane ring, a fluorophenyl group, and furan-thiophene moieties, positions it as a candidate for various pharmacological applications. This article reviews its biological activity, mechanisms of action, synthesis, and potential therapeutic uses based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 355.4 g/mol. The presence of an amide functional group classifies it as an aromatic amide, contributing to its biological interactions. The structural complexity allows for diverse interactions with biological targets, potentially modulating various biochemical pathways.

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or activator of certain proteins involved in critical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory processes or cancer progression.

- Receptor Modulation : It can interact with receptors to alter signaling pathways related to pain perception or cell growth.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving:

- Caspase Activation : Increased levels of activated caspases (e.g., caspase-3 and caspase-9) were observed, indicating the initiation of apoptotic pathways.

- Bax/Bcl-2 Ratio Alteration : The compound increases the Bax/Bcl-2 ratio, promoting apoptosis over cell survival.

| Study | Cell Line | Key Findings |

|---|---|---|

| Study A | NCI-H460 (lung cancer) | Induced apoptosis; increased caspase activity |

| Study B | HCT-116 (colon cancer) | Delayed tumor growth; enhanced TUNEL staining |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory cytokines and reduce markers associated with inflammation.

Synthesis and Optimization

The synthesis of this compound involves several steps that require optimization for yield and purity:

- Starting Materials : The synthesis typically begins with the preparation of intermediates like 4-fluorothiophenol and furan-thiophene derivatives.

- Reaction Conditions : Key parameters include temperature control, solvent choice, and catalyst selection.

- Purification Techniques : Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product.

Case Studies

Several case studies have explored the biological activity of this compound in various contexts:

- Cancer Xenograft Models : In vivo studies using nude mice bearing human cancer xenografts showed significant tumor growth inhibition without notable toxicity.

- Cell Viability Assays : MTT assays indicated that the compound effectively reduced cell viability in treated cancer cells compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound’s structural analogs can be categorized based on cyclopropane modifications, aromatic substitutions, and heterocyclic appendages. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogues

Physicochemical and Pharmacokinetic Properties

- Steric Effects : The dimethylcyclopropane in introduces steric hindrance, which may reduce binding flexibility relative to the target compound’s unsubstituted cyclopropane .

- Metabolic Stability : The furan-thiophene moiety may undergo oxidative metabolism more readily than ’s trifluoropropenyl group, which is resistant to metabolic degradation .

Q & A

Q. Q1. What are the key steps in synthesizing 1-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanecarboxamide, and how is purity ensured?

Methodological Answer :

- Cyclopropane Formation : The cyclopropane ring is synthesized via [2+1] cycloaddition using a rhodium catalyst (e.g., Rh₂(OAc)₄) under inert conditions to minimize side reactions .

- Amide Coupling : The carboxamide group is introduced via coupling between the cyclopropanecarboxylic acid and the amine-containing thiophene-ethyl intermediate using HATU/DIPEA in DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

- Characterization : Confirmed via ¹H/¹³C NMR (Bruker 500 MHz), high-resolution mass spectrometry (HRMS), and elemental analysis .

Advanced Synthesis

Q. Q2. How can competing side reactions during cyclopropanation be minimized?

Methodological Answer :

- Catalyst Optimization : Use chiral rhodium catalysts (e.g., Rh₂(S-DOSP)₄) to enhance stereoselectivity and reduce racemization .

- Solvent Control : Polar aprotic solvents (e.g., THF) stabilize transition states, while low temperatures (−20°C) suppress ring-opening .

- In-Situ Monitoring : Real-time tracking via FT-IR or TLC (visualized under UV) to halt reactions at optimal conversion .

Structural Characterization

Q. Q3. Which advanced techniques confirm the 3D conformation of this compound?

Methodological Answer :

- NOESY NMR : Identifies spatial proximity of the fluorophenyl and thiophene groups through nuclear Overhauser effects .

- X-Ray Crystallography : Single-crystal diffraction (if crystallizable) resolves bond angles and torsional strain in the cyclopropane ring .

- Computational Modeling : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) predict energetically favorable conformers .

Biological Activity

Q. Q4. How does the cyclopropane ring influence biological target interactions?

Methodological Answer :

- Binding Affinity Studies : Molecular docking (AutoDock Vina) shows the cyclopropane’s strain enhances hydrophobic interactions with enzyme pockets (e.g., kinases) .

- SAR Analysis : Compare IC₅₀ values of cyclopropane-containing analogs vs. non-strained derivatives in enzyme inhibition assays (e.g., EGFR tyrosine kinase) .

Data Contradiction Analysis

Q. Q5. How to resolve discrepancies in reported IC₅₀ values across studies?

Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HeLa) and buffer conditions (pH 7.4, 37°C) .

- Purity Validation : Require HPLC purity certificates (>98%) and quantify impurities via LC-MS .

- Positive Controls : Include reference inhibitors (e.g., staurosporine) to normalize activity measurements .

Derivative Synthesis

Q. Q6. What strategies optimize derivative synthesis for structure-activity relationship (SAR) studies?

Methodological Answer :

- Thiophene/Furan Modifications : Suzuki-Miyaura cross-coupling introduces substituents (e.g., methyl, halogens) to the thiophene or furan rings .

- Amide Isosteres : Replace the carboxamide with sulfonamide or urea groups using CDI or EDC/NHS coupling .

- Parallel Synthesis : Utilize 96-well plates for high-throughput screening of derivatives against cancer cell lines .

Degradation Studies

Q. Q7. How is compound stability assessed under physiological conditions?

Methodological Answer :

- Simulated Fluids : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .

- LC-MS Analysis : Track degradation products (e.g., hydrolyzed cyclopropane) using a QTOF mass spectrometer .

- Stability-Indicating Assays : Quantify intact compound via UV-HPLC (λ = 254 nm) with a calibration curve .

Target Identification

Q. Q8. What methods identify molecular targets in cancer cells?

Methodological Answer :

- Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays followed by SDS-PAGE and LC-MS/MS .

- CRISPR Screening : Genome-wide knockout libraries identify sensitized pathways (e.g., apoptosis regulators) .

- Thermal Shift Assay (TSA) : Monitor protein melting curves to detect target stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.